molecular formula C9H17NO4S B12635489 4-(Piperidine-1-sulfonyl)butanoic acid CAS No. 922190-01-0

4-(Piperidine-1-sulfonyl)butanoic acid

Cat. No.: B12635489
CAS No.: 922190-01-0
M. Wt: 235.30 g/mol
InChI Key: IDHGRFNQKDBWIU-UHFFFAOYSA-N
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Description

4-(Piperidine-1-sulfonyl)butanoic acid is a chemical compound that features a piperidine ring attached to a butanoic acid chain via a sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the piperidine ring, a common structural motif in many biologically active molecules, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-1-sulfonyl)butanoic acid typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the butanoic acid moiety. One common method involves the following steps:

    Formation of Piperidine Sulfonyl Chloride: Piperidine reacts with chlorosulfonic acid to form piperidine sulfonyl chloride.

    Coupling with Butanoic Acid: The piperidine sulfonyl chloride is then reacted with butanoic acid under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-1-sulfonyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Piperidine-1-sulfonyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the piperidine ring.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-sulfonyl)butanoic acid is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.

    Piperidine-4-carboxylic acid: Similar structure but lacks the sulfonyl group, making it less versatile in certain reactions.

    4-(Piperidine-1-sulfonyl)benzoic acid: Contains a benzoic acid moiety instead of butanoic acid, which can alter its chemical properties and applications.

Uniqueness

4-(Piperidine-1-sulfonyl)butanoic acid is unique due to the combination of the piperidine ring and the sulfonyl group, which provides a balance of reactivity and stability

Properties

CAS No.

922190-01-0

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

4-piperidin-1-ylsulfonylbutanoic acid

InChI

InChI=1S/C9H17NO4S/c11-9(12)5-4-8-15(13,14)10-6-2-1-3-7-10/h1-8H2,(H,11,12)

InChI Key

IDHGRFNQKDBWIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCCC(=O)O

Origin of Product

United States

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